molecular formula C9H9NO2 B194374 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one CAS No. 52749-50-5

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

Cat. No. B194374
CAS RN: 52749-50-5
M. Wt: 163.17 g/mol
InChI Key: UDKMDIKMJWOSJP-UHFFFAOYSA-N
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Patent
US07186718B2

Procedure details

A mixture of 3-chloro-N-(2-hydroxyphenyl)propanamide (0.25 g, 1.25 mmol) and aluminium chloride (AlCl3) (0.5 g) was heated with stirring at 130–135° C. for 5 h. After cooling to room temperature, the reaction mixture was quenched with water (3 ml), and extracted with ethyl acetate (3×5 ml). Evaporation of the solvent and flash chromatography of the residue on silica gel with ethyl acetate/heptane (1:1) afforded colourless crystals of the subtitled compound (95 mg, 46.5%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
46.5%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])=[O:5].[Cl-].[Al+3].[Cl-].[Cl-]>>[OH:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClCCC(=O)NC1=C(C=CC=C1)O
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at 130–135° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (3 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×5 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and flash chromatography of the residue on silica gel with ethyl acetate/heptane (1:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC=1C=CC=C2CCC(NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.